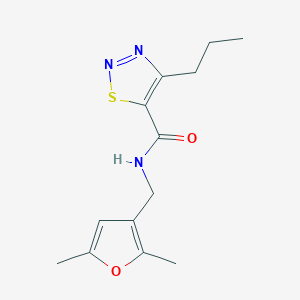![molecular formula C9H7N3O2 B2806475 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-28-8](/img/structure/B2806475.png)
3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H6N2O2 . It is also known as (E)-3-(2-nitrovinyl)pyridine . The compound is a solid at 20°C .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 150.14 . It is a solid at 20°C and is heat sensitive . It has a melting point of 140.0 to 145.0 °C . It is soluble in hot methanol .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthetic Applications
Heterocyclic compounds like "3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine" are crucial in synthetic organic chemistry due to their versatile reactivity and ability to form complex molecular architectures. These compounds often serve as key intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. The literature highlights their importance in the development of novel synthetic methodologies that can lead to the efficient construction of complex heterocyclic frameworks, crucial for drug discovery and development processes (Guan et al., 2016).
Medicinal Chemistry and Biological Applications
In the realm of medicinal chemistry, heterocyclic structures, such as pyrrolo[2,3-b]pyridines, are extensively studied for their biological activities. These compounds are found in various bioactive molecules with potential therapeutic applications against a wide range of diseases. The structural diversity and complexity of heterocycles offer significant advantages in designing drugs with specific biological targets. The scaffold provided by "this compound" is particularly interesting for developing kinase inhibitors, as its unique structure can interact with kinases in multiple binding modes, offering versatility in drug design (Wenglowsky, 2013).
Materials Science and Photophysical Properties
The photophysical properties of heterocyclic compounds have garnered attention for applications in materials science, particularly in the development of organic electronics and photonics. The unique electronic structure of compounds like "this compound" makes them ideal candidates for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as photoinitiators in polymerizations. Research into the optical properties of these compounds can lead to the development of materials with enhanced performance and new functionalities (Grzybowski & Gryko, 2015).
Safety and Hazards
The compound is classified as a flammable solid (H228) according to the GHS classification . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, wearing protective gloves/eye protection/face protection, and using dry sand, dry chemical or alcohol-resistant foam to extinguish in case of fire .
Mecanismo De Acción
Mode of Action
It is known that pyridine derivatives can interact with various biological targets, leading to changes in cellular processes . The presence of the nitroethenyl group may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of vitamin B3
Result of Action
Given the potential biological activity of pyridine derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels
Propiedades
IUPAC Name |
3-[(E)-2-nitroethenyl]-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKSDIHBMBDEO-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C/[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)
![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)
![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)




![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)
![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)


![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)
![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)
